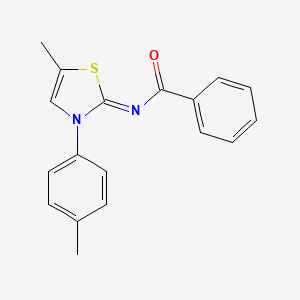
N-(5-Methyl-3-P-tolyl-3H-thiazol-2-ylidene)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Methyl-3-P-tolyl-3H-thiazol-2-ylidene)-benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzamide group, which is a benzene ring attached to an amide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-3-P-tolyl-3H-thiazol-2-ylidene)-benzamide typically involves the reaction of 5-methyl-3-P-tolyl-3H-thiazole-2-thione with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(5-Methyl-3-P-tolyl-3H-thiazol-2-ylidene)-benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated derivatives or substituted thiazoles.
科学的研究の応用
N-(5-Methyl-3-P-tolyl-3H-thiazol-2-ylidene)-benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(5-Methyl-3-P-tolyl-3H-thiazol-2-ylidene)-benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- N-(5-Methyl-3-phenyl-3H-thiazol-2-ylidene)-benzamide
- N-(5-Methyl-3-(4-methoxyphenyl)-3H-thiazol-2-ylidene)-benzamide
- N-(5-Methyl-3-(4-chlorophenyl)-3H-thiazol-2-ylidene)-benzamide
Uniqueness
N-(5-Methyl-3-P-tolyl-3H-thiazol-2-ylidene)-benzamide is unique due to the presence of the P-tolyl group, which can influence its chemical reactivity and biological activity. The P-tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature distinguishes it from other similar compounds and may contribute to its unique properties and applications.
特性
分子式 |
C18H16N2OS |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
N-[5-methyl-3-(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C18H16N2OS/c1-13-8-10-16(11-9-13)20-12-14(2)22-18(20)19-17(21)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChIキー |
XEQYZTKKOVSCQN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=C(SC2=NC(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















